molecular formula C7H13NO B2750130 6-Azabicyclo[3.2.1]octan-2-ol CAS No. 1934420-45-7

6-Azabicyclo[3.2.1]octan-2-ol

Cat. No.: B2750130
CAS No.: 1934420-45-7
M. Wt: 127.187
InChI Key: NVKHMNYOEYNRHY-UHFFFAOYSA-N
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Description

6-Azabicyclo[3.2.1]octan-2-ol is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is characterized by a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest in the field of drug discovery due to its synthetic and pharmacological potential .

Mechanism of Action

Target of Action

The primary target of 6-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is structurally similar, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 6-Azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to interact with various biological targets .

Biochemical Pathways

The specific biochemical pathways affected by 6-Azabicyclo[32The 8-azabicyclo[321]octane scaffold, which is structurally similar, is known to be involved in several total syntheses .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Azabicyclo[32It is known that the compound is a powder at room temperature , which could potentially influence its absorption and distribution.

Result of Action

The molecular and cellular effects of 6-Azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to have various biological activities .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 6-Azabicyclo[32It is known that the compound is stable at a storage temperature of -10 degrees celsius .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azabicyclo[3.2.1]octan-2-ol typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, are likely applied to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azabicyclo[3.2.1]octan-2-ol is unique due to its specific bicyclic structure, which provides additional rigidity and enhances its pharmacological properties. This rigidity is a significant feature in medicinal chemistry, distinguishing it from other similar compounds .

Properties

IUPAC Name

6-azabicyclo[3.2.1]octan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-2-1-6-3-5(7)4-8-6/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKHMNYOEYNRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC1NC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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